molecular formula C24H21ClN4O4 B2870336 N-(2-chlorobenzyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 923166-33-0

N-(2-chlorobenzyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2870336
CAS No.: 923166-33-0
M. Wt: 464.91
InChI Key: HKVMGHFYDHWRGW-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a pyrido[3,2-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core fused with a pyrimidine ring. The molecule features a 2-chlorobenzyl group at the N-terminal and a 4-methoxybenzyl substituent at the 3-position of the pyrido-pyrimidine scaffold.

Properties

CAS No.

923166-33-0

Molecular Formula

C24H21ClN4O4

Molecular Weight

464.91

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C24H21ClN4O4/c1-33-18-10-8-16(9-11-18)14-29-23(31)22-20(7-4-12-26-22)28(24(29)32)15-21(30)27-13-17-5-2-3-6-19(17)25/h2-12H,13-15H2,1H3,(H,27,30)

InChI Key

HKVMGHFYDHWRGW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NCC4=CC=CC=C4Cl

solubility

not available

Origin of Product

United States

Biological Activity

N-(2-chlorobenzyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H21ClN4O4, with a molecular weight of 464.91 g/mol. The compound features a pyrido[3,2-d]pyrimidine core which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC24H21ClN4O4
Molecular Weight464.91 g/mol
IUPAC NameN-[(2-chlorophenyl)methyl]-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide
CAS Number923166-33-0

Biological Activity Overview

The biological activity of this compound has not been extensively documented in literature specifically targeting this compound. However, related compounds within the pyridodipyrimidine class have shown promising results in various biological assays.

Antitumor Activity

Research indicates that compounds with similar structural motifs have exhibited significant antitumor activity. For instance, derivatives of pyridodipyrimidines have been reported to interact with kinases involved in cancer signaling pathways. A study highlighted the cytotoxic effects of such derivatives against different cancer cell lines, suggesting that the unique structure of this compound could similarly contribute to antitumor efficacy .

Antimicrobial Properties

There is emerging evidence that compounds containing dioxopyrimidine and related structures possess antimicrobial properties. A review on heterocycles indicated that certain pyridodipyrimidine derivatives demonstrated significant antibacterial activity against various strains of bacteria . This suggests potential applications for this compound in treating infections.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds:

  • Antitumor Studies : A recent study demonstrated that pyridodipyrimidine derivatives showed IC50 values in the low micromolar range against various cancer cell lines (e.g., HCC827 and NCI-H358), indicating strong potential for further development as antitumor agents .
    Cell LineIC50 (μM)
    HCC8276.26 ± 0.33
    NCI-H3586.48 ± 0.11
  • Antimicrobial Activity : Another investigation highlighted the antimicrobial efficacy of similar compounds against Salmonella typhi and Bacillus subtilis, showcasing their potential as therapeutic agents .

Scientific Research Applications

N-(2-chlorobenzyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a heterocyclic compound that has attracted interest in medicinal chemistry because of its potential biological activities.

The biological activity of this compound has not been extensively documented; however, related compounds within the pyridodipyrimidine class have shown promising results in various biological assays.

Antitumor Activity : Research indicates that compounds with similar structural motifs have exhibited significant antitumor activity. For instance, derivatives of pyridodipyrimidines have been reported to interact with kinases involved in cancer signaling pathways. A study highlighted the cytotoxic effects of such derivatives against different cancer cell lines, suggesting that the unique structure of this compound could similarly contribute to antitumor efficacy.

Antimicrobial Properties : There is emerging evidence that compounds containing dioxopyrimidine and related structures possess antimicrobial properties. A review on heterocycles indicated that certain pyridodipyrimidine derivatives demonstrated significant antibacterial activity against various strains of bacteria, suggesting potential applications for this compound in treating infections.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds:

Antitumor Studies : A recent study demonstrated that pyridodipyrimidine derivatives showed IC50 values in the low micromolar range against various cancer cell lines (e.g., HCC827 and NCI-H358), indicating strong potential for further development as antitumor agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrido[3,2-d]Pyrimidine Derivatives

Compound from :
2-[3-(4-Chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide shares the pyrido-pyrimidine core but differs in substituents:

  • Substituents : 4-chlorobenzyl (vs. 4-methoxybenzyl) and 2,5-dimethoxyphenyl acetamide (vs. 2-chlorobenzyl acetamide).
  • The 2,5-dimethoxyphenyl acetamide could introduce steric hindrance or hydrogen-bonding interactions absent in the target compound .

Thieno-Pyrido-Pyrimidine Derivatives

Compound from : N-(7-Methyl-2-phenylamino-thieno[2,3-d]pyrido[4',3':4,5]pyrimidin-4-yl)acetamide replaces the pyrido[3,2-d]pyrimidine core with a thieno-pyrido-pyrimidine system.

  • Pharmacological Data : This analog showed moderate bioactivity (73% yield, m.p. 143–145°C), suggesting thermal stability comparable to the target compound .

Pyrazolo-Pyrimidine Derivatives

Compounds from –6: Examples include 4-(4-amino-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzamide derivatives.

  • Core Heterocycle : Pyrazolo[3,4-d]pyrimidine (vs. pyrido[3,2-d]pyrimidine) reduces aromaticity but increases nitrogen content, possibly enhancing solubility.
  • Substituents : Fluorophenyl and chromenyl groups () improve metabolic stability and target selectivity, as seen in kinase inhibitors .

Acetamide-Linked Chlorobenzyl/Methoxybenzyl Derivatives

Compound from :
2-(N-Allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide shares the chlorobenzyl and methoxyphenyl motifs but lacks the pyrido-pyrimidine core.

  • Synthetic Yield : 80% yield via multicomponent reaction, suggesting efficient methodology applicable to the target compound .
  • Physical Properties : Melting point (124.9–125.4°C) and Rf (0.3) indicate moderate polarity, comparable to the target compound’s predicted behavior.

Structural and Functional Analysis Table

Property/Feature Target Compound Compound Compound Compound
Core Structure Pyrido[3,2-d]pyrimidine Pyrido[3,2-d]pyrimidine Thieno-pyrido-pyrimidine Linear acetamide
Key Substituents 2-Chlorobenzyl, 4-methoxybenzyl 4-Chlorobenzyl, 2,5-dimethoxyphenyl Phenylamino, methyl 4-Chlorobenzyl, 4-methoxyphenyl, allyl
Molecular Weight ~480–500 g/mol (estimated) 495.94 g/mol 369.44 g/mol 386.87 g/mol
Synthetic Yield Not reported Not reported 73% 80%
Thermal Stability Not reported Not reported m.p. 143–145°C m.p. 124.9–125.4°C

Key Research Findings and Implications

  • Substituent Effects : Chlorobenzyl and methoxybenzyl groups enhance lipophilicity and π-stacking, critical for membrane penetration and target engagement .
  • Synthetic Feasibility : Multicomponent reactions () and acetylation protocols () offer scalable routes for analogs .

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